7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one
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Overview
Description
7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminocyclohexyl group, an indolyl group, and a pyridopyridazinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one typically involves multiple steps, including the formation of the pyridopyridazinone core, the introduction of the aminocyclohexyl group, and the attachment of the indolyl group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent or a biochemical probe.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its interactions with specific molecular targets could lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one
- **7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one
Uniqueness
The uniqueness of 7-(((1R,2S)-2-Aminocyclohexyl)amino)-5-((3-methyl-1H-indol-7-yl)amino)pyrido[3,4-d]pyridazin-4(3H)-one lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and provides it with unique chemical and biological properties.
Properties
Molecular Formula |
C22H25N7O |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C22H25N7O/c1-12-10-24-20-14(12)5-4-8-17(20)27-21-19-13(11-25-29-22(19)30)9-18(28-21)26-16-7-3-2-6-15(16)23/h4-5,8-11,15-16,24H,2-3,6-7,23H2,1H3,(H,29,30)(H2,26,27,28) |
InChI Key |
KTJOHYGZJSNYQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=CC=C2NC3=C4C(=CC(=N3)NC5CCCCC5N)C=NNC4=O |
Origin of Product |
United States |
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